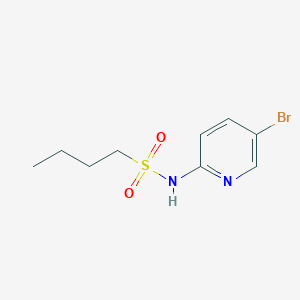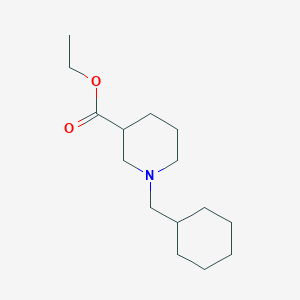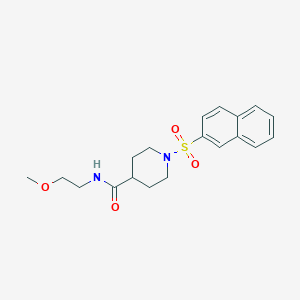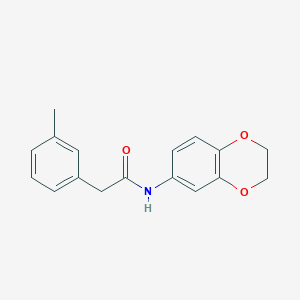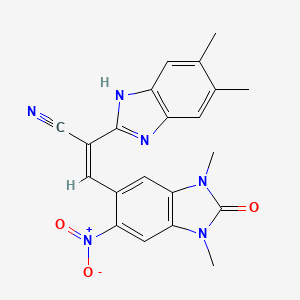![molecular formula C17H24N4O B5368538 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol, also known as GX-1, is a novel chemical compound that has been studied for its potential therapeutic applications. This compound is a member of the azepane family and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, viral replication, and inflammation. This compound has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cancer cell survival and proliferation. In addition, this compound has been shown to inhibit the activity of hepatitis B virus X protein (HBx), which is essential for the replication of hepatitis B virus. Furthermore, this compound has been found to inhibit the activation of nuclear factor-κB (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of pro-angiogenic factors. In viral research, this compound has been found to inhibit the expression of viral proteins and reduce the production of infectious virions. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol in lab experiments include its potent biological activities, its ability to enhance the efficacy of chemotherapy drugs, and its potential as a therapeutic agent for cancer and viral diseases. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity to normal cells, and the lack of comprehensive toxicity data.
Future Directions
There are several future directions for research on 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol. One direction is to investigate the potential of this compound as a therapeutic agent for other types of cancer and viral diseases. Another direction is to develop novel formulations of this compound that improve its solubility and bioavailability. Furthermore, future research could focus on the identification of the molecular targets of this compound and the development of more potent analogs. Finally, the safety and toxicity of this compound need to be further evaluated in preclinical and clinical studies.
Synthesis Methods
The synthesis of 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol involves a multi-step process that starts with the reaction of 2-chloroquinoline and N,N-dimethylaminoethylamine to form 2-(dimethylamino)ethyl-2-chloroquinoline. This intermediate is then reacted with 4-aminocapronitrile to form 4-(2-chloroquinolin-3-yl)-1-(dimethylamino)methyl-1,4-diazepan-5-one. Finally, the quinoxaline ring is introduced by reacting the intermediate with 1,2-diaminobenzene in the presence of sodium hydride. The resulting product is this compound.
Scientific Research Applications
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity. In viral research, this compound has been shown to inhibit the replication of hepatitis B and C viruses. Furthermore, this compound has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-[(dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-20(2)13-17(22)8-5-10-21(11-9-17)16-12-18-14-6-3-4-7-15(14)19-16/h3-4,6-7,12,22H,5,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIMSGVMBLDQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5368458.png)
![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)
